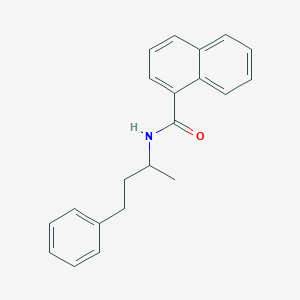![molecular formula C24H20ClNO2S B5107005 2-amino-1-[(4-tert-butylphenyl)thio]-3-chloroanthra-9,10-quinone](/img/structure/B5107005.png)
2-amino-1-[(4-tert-butylphenyl)thio]-3-chloroanthra-9,10-quinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-1-[(4-tert-butylphenyl)thio]-3-chloroanthra-9,10-quinone, commonly known as AQ-4N, is a prodrug that is activated under hypoxic conditions. It has shown potential as an anti-cancer agent, particularly in the treatment of solid tumors. AQ-4N has been the subject of much research in recent years, with a focus on its synthesis, mechanism of action, and potential applications in cancer therapy.
作用機序
AQ-4N is activated under hypoxic conditions, which leads to the formation of a reactive intermediate that can cause DNA damage and cell death. The exact mechanism of action is still being studied, but it is believed that AQ-4N targets the hypoxic cells within tumors, which are often resistant to traditional cancer therapies.
Biochemical and Physiological Effects
AQ-4N has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of tumor growth, and the enhancement of radiation therapy and chemotherapy. It has also been shown to have low toxicity and is well-tolerated in animal studies.
実験室実験の利点と制限
AQ-4N has several advantages for use in lab experiments, including its high purity and stability, its ability to target hypoxic cells within tumors, and its potential for use in combination therapy with other cancer treatments. However, it also has some limitations, including its complex synthesis process and the need for hypoxic conditions to activate its anti-cancer effects.
将来の方向性
There are several potential future directions for research on AQ-4N, including:
1. Further optimization of the synthesis process to improve yields and reduce costs.
2. Development of new methods for activating AQ-4N under hypoxic conditions, such as the use of nanoparticles or other delivery systems.
3. Investigation of the potential for AQ-4N to be used in combination with other cancer treatments, such as immunotherapy or targeted therapy.
4. Exploration of the potential for AQ-4N to be used in the treatment of other diseases, such as ischemic heart disease or stroke.
5. Further study of the mechanism of action of AQ-4N, including the identification of specific targets within cancer cells.
In conclusion, AQ-4N is a promising anti-cancer agent that has shown potential for use in combination therapy with other cancer treatments. Its activation under hypoxic conditions makes it a unique and valuable tool for targeting hypoxic cells within tumors. Further research is needed to fully understand its mechanism of action and to explore its potential for use in the treatment of other diseases.
合成法
AQ-4N can be synthesized through a multi-step process involving the reaction of anthraquinone with thiophenol, followed by chlorination and subsequent reaction with tert-butylamine. This process has been optimized to produce high yields of pure AQ-4N.
科学的研究の応用
AQ-4N has been extensively studied for its potential as an anti-cancer agent. It has been shown to be effective in killing cancer cells under hypoxic conditions, which are common in solid tumors. AQ-4N has also been shown to enhance the effects of radiation therapy and chemotherapy, making it a promising candidate for combination therapy.
特性
IUPAC Name |
2-amino-1-(4-tert-butylphenyl)sulfanyl-3-chloroanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO2S/c1-24(2,3)13-8-10-14(11-9-13)29-23-19-17(12-18(25)20(23)26)21(27)15-6-4-5-7-16(15)22(19)28/h4-12H,26H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZZLSMBNITHJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2=C3C(=CC(=C2N)Cl)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2-fluorophenoxy)methyl]-N-[2-(methylthio)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5106960.png)
![1-chloro-2-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5106965.png)

![methyl 2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5106977.png)
![{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(6-methoxy-2-naphthyl)methanone](/img/structure/B5106991.png)
![2-chloro-N-{1-[1-(4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5107009.png)
![3-(1-naphthyl)-5-(1H-tetrazol-1-ylacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5107015.png)
![3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5107021.png)
![N-({[4-(benzoylamino)-3-methylphenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5107030.png)
![2,4-di-tert-butyl-6-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B5107035.png)

![2-(1-cyclohexen-1-yl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5107049.png)
![1-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide](/img/structure/B5107052.png)

